molecular formula C40H78O3 B14299012 Dodecyl 2-dodecyl-3-oxohexadecanoate CAS No. 112288-29-6

Dodecyl 2-dodecyl-3-oxohexadecanoate

Cat. No.: B14299012
CAS No.: 112288-29-6
M. Wt: 607.0 g/mol
InChI Key: HEDBQTPYMCNJNL-UHFFFAOYSA-N
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Description

Dodecyl 2-dodecyl-3-oxohexadecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecanoic acid and dodecanol, featuring a long carbon chain that imparts hydrophobic characteristics. This compound finds applications in various fields due to its surfactant properties and ability to interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Dodecanoic acid and other carboxylic acids.

    Reduction: Dodecanol and other alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 2-dodecyl-3-oxohexadecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its surfactant properties make it valuable in various scientific and industrial applications.

Properties

CAS No.

112288-29-6

Molecular Formula

C40H78O3

Molecular Weight

607.0 g/mol

IUPAC Name

dodecyl 2-dodecyl-3-oxohexadecanoate

InChI

InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3

InChI Key

HEDBQTPYMCNJNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

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